molecular formula C14H17ClO4 B1326043 Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate CAS No. 951886-69-4

Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate

Cat. No. B1326043
M. Wt: 284.73 g/mol
InChI Key: UVQDAZQAOCOGPP-UHFFFAOYSA-N
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Description

“Ethyl N-(5-chloro-2-methoxyphenyl)carbamate” is a compound that Sigma-Aldrich provides to early discovery researchers as part of a collection of rare and unique chemicals . Another compound, “5-Chloro-2-methoxy-N-(4-sulfamoylphenethyl)benzamide”, is known to have a molecular formula of C16H17ClN2O4S .


Molecular Structure Analysis

The molecular structure of a related compound, “5-Chloro-2-methoxy-N-(4-sulfamoylphenethyl)benzamide”, has been studied .


Chemical Reactions Analysis

A related compound, “Ethyl 2-(5-chloro-2-methoxyphenyl)acetate”, has been mentioned in the context of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a related compound, “5-Chloro-2-methoxyphenylboronic acid”, are documented in a safety data sheet .

Scientific Research Applications

1. Applications in Brain Receptor Studies

Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate and its derivatives are utilized in the study of brain receptors, specifically the 5-HT1A receptors. These receptors are implicated in the pathophysiology of psychiatric and neurological disorders, making them a significant target for drug development. Studies using compounds like [11C]WAY-100635, a derivative of Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate, provide detailed insights into the receptor's distribution in the living human brain through imaging techniques like PET (positron emission tomography). Such research holds potential for advancing our understanding of central nervous system pharmacology and offering new perspectives on drug action for psychiatric and neurological conditions (Pike et al., 1995), (Rabiner et al., 2002).

2. Exploring Environmental Health Impacts

Compounds structurally related to Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate, such as Di(2-ethylhexyl) phthalate (DEHP) metabolites, are frequently investigated in the context of environmental health. Studies focusing on these metabolites aim to evaluate their potential effects on human health, including their impact on endocrine functions and fertility. Research in this field often involves the biomonitoring of metabolites like mono(2-ethyl-5-hydroxyhexyl) phthalate and mono(2-ethyl-5-oxohexyl) phthalate, especially in vulnerable populations like children, to assess exposure levels and potential health risks (Hildenbrand et al., 2009), (de Cock et al., 2014).

Safety And Hazards

The safety data sheet for “5-Chloro-2-methoxyphenylboronic acid” provides information on its hazards, including that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Future Directions

The compound “5-((5-chloro-2-methoxyphenyl)sulfonamido)nicotinamide (SBI-425)” has been identified as a potent and orally bioavailable tissue-nonspecific alkaline phosphatase (TNAP) inhibitor, which suggests potential future directions for research .

properties

IUPAC Name

ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClO4/c1-3-19-14(17)6-4-5-12(16)11-9-10(15)7-8-13(11)18-2/h7-9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVQDAZQAOCOGPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=C(C=CC(=C1)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501245173
Record name Ethyl 5-chloro-2-methoxy-δ-oxobenzenepentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501245173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate

CAS RN

951886-69-4
Record name Ethyl 5-chloro-2-methoxy-δ-oxobenzenepentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951886-69-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-chloro-2-methoxy-δ-oxobenzenepentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501245173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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